Cas no 51787-36-1 ((1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid)

(1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid structure
51787-36-1 structure
Product Name:(1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
CAS No:51787-36-1
MF:C19H24O5
MW:332.390866279602
CID:1577112
PubChem ID:21593636
Update Time:2024-02-29

(1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
    • 4a,1-(epoxymethano)-7,9a-methanobenz[a]azulene-10-carboxylic acid, dodecahydro-3-hydroxy-1-methyl-8-methylene-13-oxo-, (1R,3S,4aR,4bR,7R,9aR,10S,10aR)-
    • 3α,4aα-Dihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone
    • Gibberellin A40
    • Gibbane-1,10-dicarboxylic acid, 3,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,3α,4aα,4bβ,10β)-
    • Gibberellin A40
    • DTXSID601338030
    • 51787-36-1
    • Inchi: 1S/C19H24O5/c1-9-5-18-6-10(9)3-4-12(18)19-8-11(20)7-17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,14-,17-,18+,19-/m1/s1
    • InChI Key: HHDWSDSMWJQURA-MTVNJVDJSA-N
    • SMILES: O1C([C@]2(C([H])([H])[H])C([H])([H])[C@@]([H])(C([H])([H])[C@]31[C@]2([H])[C@]([H])(C(=O)O[H])[C@]12C([H])([H])C(=C([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]13[H])C2([H])[H])O[H])=O

Computed Properties

  • Exact Mass: 332.16237386g/mol
  • Monoisotopic Mass: 332.16237386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 83.8Ų
Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.